2-Sulfanylpyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

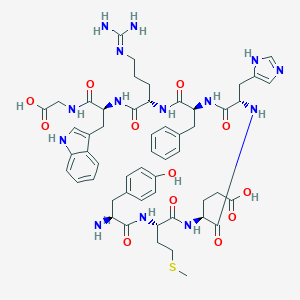

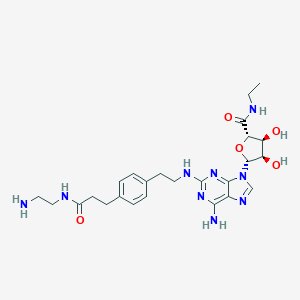

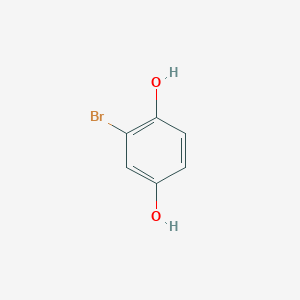

2-Sulfanylpyridine-4-carbonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds are considered 'privileged scaffolds' because of their potential therapeutic applications, which include antibacterial and antitumor activities . The synthesis of these compounds often involves environmentally benign protocols, highlighting the importance of green chemistry in their production .

Synthesis Analysis

The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through one-pot reactions that are both cost-effective and environmentally friendly. For instance, a three-component condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature has been described, which avoids conventional work-up and purification procedures . Additionally, the synthesis of novel 4-acyl derivatives of these compounds has been developed using 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . These methods demonstrate the versatility and adaptability of the synthetic routes for these compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) . The geometrical parameters obtained from DFT are in good agreement with X-ray diffraction (XRD) results, providing a detailed picture of the molecular structure. The molecular docking studies suggest that these compounds have potential as chemotherapeutic agents due to their ability to bind at the catalytic site of substrates through non-covalent interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) plots, which indicate possible sites for electrophilic and nucleophilic attacks . The presence of functional groups such as CN and sulfur atoms contribute to the reactivity of these molecules, making them suitable for further chemical modifications and applications in ligation chemistry for peptide/protein synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational frequencies, HOMO-LUMO energies, and nonlinear optical properties, have been characterized using spectroscopic and quantum chemical methods . These studies provide insights into the stability of the molecules, charge delocalization, and hyperconjugative interactions, which are important for understanding their behavior in biological systems and their potential as chemotherapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry

A novel synthesis method has been developed for 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, showcasing their importance in pharmaceutical and medicinal applications. These compounds are identified as privileged scaffolds due to their wide-ranging therapeutic applications, highlighting their significance in the development of new drugs (Grigor’ev et al., 2015).

Catalysis and Green Chemistry

Innovative synthetic approaches have been explored using novel nanostructured molten salt catalysts for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives. These methodologies emphasize mild conditions, ease of separation, and environmental benefits, pointing towards advancements in green chemistry (Zolfigol et al., 2017).

Structural and Spectroscopic Analysis

Structural characterization and spectroscopic investigations of derivatives have provided deep insights into their properties. Studies involving X-ray diffraction, FT-IR, and FT-Raman spectroscopy have elucidated the molecular structures and potential interaction mechanisms of these compounds, underscoring their relevance in material science and medicinal chemistry (Al-Wahaibi et al., 2021).

Safety And Hazards

2-Sulfanylpyridine-4-carbonitrile is classified as acutely toxic, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves and clothing .

Propiedades

IUPAC Name |

2-sulfanylidene-1H-pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUVMORPLVBMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylpyridine-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)